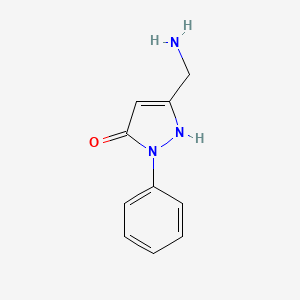
Quinocide Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinocide Hydrochloride is a derivative of quinoline, specifically known as N1-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine hydrochloride. It is an antimalarial compound that has been extensively studied for its therapeutic potential. The compound is characterized by its molecular formula C15H21N3O.HCl and a molecular weight of 295.81 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinocide Hydrochloride typically involves the reaction of 6-methoxy-8-quinoline with 1,4-pentanediamine. The process includes several steps such as Michael condensation, formic ester removal, acyl chlorination, amidation, and carbonylation . The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound is achieved through a scalable process that ensures high yield and cost-effectiveness. The method involves the use of low-cost raw materials and straightforward reaction conditions, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Quinocide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which have significant applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Quinocide Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other quinoline derivatives.
Biology: The compound is studied for its antimalarial properties and its effects on biological systems.
Industry: The compound is utilized in the production of dyes and pigments due to its chemical stability and color properties
Wirkmechanismus
The mechanism of action of Quinocide Hydrochloride involves its interaction with the DNA of the malaria parasite. The compound intercalates between the base pairs of the DNA, inhibiting transcription and translation processes. This leads to the disruption of the parasite’s metabolic activities and ultimately its death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinacrine: Another antimalarial compound with a similar mechanism of action.
Chloroquine: Widely used antimalarial drug with a different chemical structure but similar therapeutic effects.
Mepacrine: Used for treating giardiasis and cutaneous leishmaniasis
Uniqueness
Quinocide Hydrochloride is unique due to its specific molecular structure, which allows it to effectively intercalate with DNA and disrupt the parasite’s metabolic processes. Its high efficacy and low cost of production make it a valuable compound in the field of medicinal chemistry .
Eigenschaften
Molekularformel |
C15H22ClN3O |
|---|---|
Molekulargewicht |
295.81 g/mol |
IUPAC-Name |
1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C15H21N3O.ClH/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14;/h4,6,8-11,17H,3,5,7,16H2,1-2H3;1H |
InChI-Schlüssel |
RSHUSJVSIARPDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


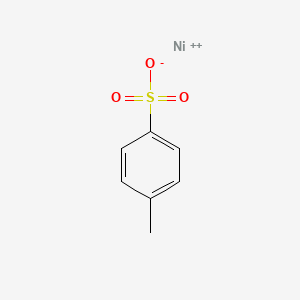
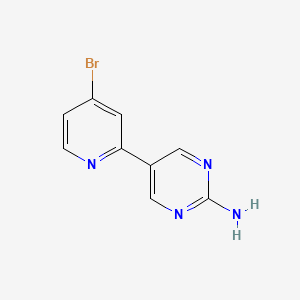
![1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727495.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B11727502.png)
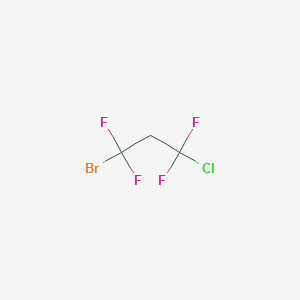
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11727513.png)
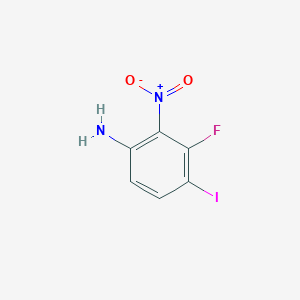

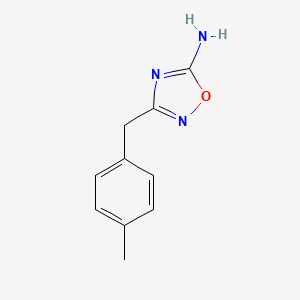
![3-(4-Fluorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727533.png)
![heptyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727546.png)

